1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Description
This compound (CAS: 1883429-55-7) is a pyridin-2(1H)-one derivative functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position and methyl substituents at the 1-, 3-, and 4-positions of the pyridinone ring. It is a boronic ester widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials science research . With 98% purity, it is a high-quality reagent for precision synthesis .
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
1,3,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C14H22BNO3/c1-9-10(2)12(17)16(7)8-11(9)15-18-13(3,4)14(5,6)19-15/h8H,1-7H3 |
InChI Key |
VAFXGZQNTUENIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Reduction of the pyridinone ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions at the boronic ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its ability to form stable carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Reactivity in Cross-Coupling Reactions
The dioxaborolan group enables participation in Suzuki-Miyaura reactions, but substituents modulate reactivity:
- Electron-donating groups (e.g., methyl in the target compound) stabilize the boronate intermediate but may slow coupling rates compared to electron-neutral or withdrawing groups .
- Steric hindrance : Bulky substituents (e.g., isobutyl or benzyl ) reduce reaction efficiency by impeding access to the boron center.
- Heterocycle modifications: Pyridine derivatives (e.g., 3-(trifluoromethyl)pyridine ) exhibit distinct electronic effects compared to pyridinones, altering coupling regioselectivity.
Research Findings and Case Studies
- Example 1 : The target compound was employed in a palladium-catalyzed coupling to synthesize pyrrolo[2,3-b]pyridine derivatives, key intermediates in anticancer drug development .
- Example 2 : 1-Isobutyl analogs demonstrated improved yields in couplings with electron-deficient aryl halides due to reduced steric clash.
- Example 3 : The trimethylsilyl-substituted analog showed unique stability in high-temperature reactions but required specialized handling.
Biological Activity
1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a synthetic organic compound classified as a boronic acid derivative. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. The biological activity of this compound has been explored in various contexts, particularly its role in drug development and therapeutic applications.
The molecular formula of 1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is , with a molecular weight of 263.14 g/mol. The structure includes a pyridinone core and a boronic ester group that facilitates its reactivity in cross-coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H22BNO3 |
| Molecular Weight | 263.14 g/mol |
| IUPAC Name | 1,3,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
| InChI Key | VAFXGZQNTUENIT-UHFFFAOYSA-N |
The biological activity of this compound primarily arises from its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile and can interact with various electrophilic partners in the presence of palladium catalysts. This mechanism is crucial for the synthesis of complex organic molecules that may exhibit biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing boronic esters exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, the inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been linked to reduced cancer cell proliferation and enhanced apoptosis in certain cancer cell lines. In vitro studies have shown that derivatives of boronic acids can significantly reduce the viability of cancer cells while maintaining low toxicity to normal cells .
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of boronic acid derivatives like 1,3,4-trimethyl compounds. These compounds have been investigated for their ability to reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's disease. In animal models treated with lipopolysaccharide (LPS), these compounds demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For example:
- GSK-3β Inhibition : Compounds similar to 1,3,4-trimethyl have shown promising results in inhibiting GSK-3β activity with IC50 values indicating effective concentrations for therapeutic use .
Case Studies
Several case studies have documented the biological activity of boronic acid derivatives:
- Study on GSK-3β Inhibitors : A series of compounds were synthesized and tested for their inhibitory effects on GSK-3β. Among them, compounds with boronic acid functionalities exhibited significant inhibition at low micromolar concentrations (IC50 < 10 μM), suggesting their potential as therapeutic agents against neurodegenerative diseases .
- Antitumor Activity : In a study evaluating the cytotoxicity of various boron-containing compounds against different cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells at similar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
